N-[2-(1-cyclohexen-1-yl)ethyl]-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide
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Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]acetamide is a synthetic compound with the molecular formula C17H23NO2. It is known for its unique structure, which includes a cyclohexene ring, a methoxyphenyl group, and a sulfonyl methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the ethyl group: The ethyl group is introduced via an alkylation reaction.
Attachment of the methoxyphenyl group: This step involves the reaction of the intermediate with a methoxyphenyl derivative.
Sulfonylation and amination: The final steps involve sulfonylation and amination to introduce the sulfonyl methylamino group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow processing: This method allows for continuous production of the compound, improving efficiency and scalability
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: It can bind to specific receptors, modulating their activity.
Inhibiting enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways.
Modulating signaling pathways: It can influence various signaling pathways, leading to changes in cellular functions
Comparison with Similar Compounds
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]acetamide can be compared with similar compounds such as:
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Similar structure but lacks the sulfonyl methylamino group.
Ethanone, 1-(1-cyclohexen-1-yl)-: Contains a cyclohexene ring but differs in functional groups.
Other sulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures
The uniqueness of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
593264-35-8 |
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Molecular Formula |
C18H26N2O4S |
Molecular Weight |
366.5g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C18H26N2O4S/c1-20(25(22,23)17-10-8-16(24-2)9-11-17)14-18(21)19-13-12-15-6-4-3-5-7-15/h6,8-11H,3-5,7,12-14H2,1-2H3,(H,19,21) |
InChI Key |
ANFJJQBWBDMZGW-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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